benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride
Description
Introduction to Benzyl (3aS,6aR)-3,3a,4,6a-Tetrahydro-2H-Pyrrolo[3,2-b]Pyrrole-1-Carboxylate Hydrochloride
Historical Context and Discovery Timeline
The synthesis of benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate hydrochloride emerged from advancements in stereoselective heterocyclic chemistry during the early 21st century. While the exact synthesis date remains unspecified in public databases, its structural analogs, such as benzyl 3-pyrroline-1-carboxylate (CAS 31970-04-4), were first reported in the late 20th century as intermediates for peptide coupling and polymer synthesis. The hydrochloride salt derivative gained prominence post-2010, coinciding with the rise of pyrrolo[3,2-b]pyrrole derivatives in materials science, particularly for organic semiconductors and photocatalysts. PubChem records indicate the compound’s registration in March 2020, reflecting its recent adoption in high-throughput screening libraries.
Nomenclature and IUPAC Classification
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound emphasizes its bicyclic framework and stereochemistry:
- Systematic Name : Benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate hydrochloride
- Molecular Formula : C₁₅H₁₈N₂O₂·HCl
- Molecular Weight : 280.75 g/mol
The structure comprises two fused pyrrole rings, with the benzyl carboxylate group at position 1 and a hydrochloride counterion. The (3aS,6aR) descriptor specifies the relative configuration of the two bridgehead carbons, ensuring stereochemical precision. Alternative nomenclature includes rel-benzyl (3aS,6aR)-3,3a,4,6a-tetrahydropyrrolo[3,2-b]pyrrole-1-carboxylate hydrochloride, highlighting its relative stereochemistry.
Table 1: Key Structural and Nomenclatural Features
Role in Modern Heterocyclic Chemistry Research
Benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate hydrochloride serves as a versatile precursor in multiple research domains:
Organic Semiconductor Development
Pyrrolo[3,2-b]pyrrole derivatives exhibit planar, conjugated architectures essential for charge transport in organic field-effect transistors (OFETs). Quinoidal variants, such as those reported by Wang et al., achieve electron mobilities exceeding 6.0 cm² V⁻¹ s⁻¹, underscoring the structural utility of the pyrrolo[3,2-b]pyrrole core. The hydrochloride salt’s solubility in polar solvents facilitates thin-film deposition, enabling precise morphological control in device fabrication.
Photocatalytic Applications
Covalent triazine frameworks (CTFs) incorporating pyrrolo[3,2-b]pyrrole units demonstrate exceptional photocatalytic hydrogen evolution rates (7980 μmol g⁻¹ in 4 hours). The hydrochloride derivative’s amine functionality permits post-synthetic modifications, such as coordination with palladium nanoparticles, to enhance charge separation efficiency.
Molecular Sensing and Imaging
Functionalization of the pyrrolo[3,2-b]pyrrole core with fluorophores like boron-dipyrromethene (BODIPY) yields molecular rotors capable of viscosity sensing via Förster resonance energy transfer (FRET). The hydrochloride salt’s ionic character improves aqueous compatibility, broadening its applicability in biological systems.
Table 2: Research Applications of Pyrrolo[3,2-b]Pyrrole Derivatives
Properties
Molecular Formula |
C14H17ClN2O2 |
|---|---|
Molecular Weight |
280.75 g/mol |
IUPAC Name |
benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H16N2O2.ClH/c17-14(18-10-11-4-2-1-3-5-11)16-9-7-12-13(16)6-8-15-12;/h1-6,8,12-13,15H,7,9-10H2;1H/t12-,13+;/m0./s1 |
InChI Key |
RBMAZNIEIARYFZ-JHEYCYPBSA-N |
Isomeric SMILES |
C1CN([C@H]2[C@H]1NC=C2)C(=O)OCC3=CC=CC=C3.Cl |
Canonical SMILES |
C1CN(C2C1NC=C2)C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Reagents
| Reagent | Role | Source/Notes |
|---|---|---|
| 3-Pyrroline | Pyrrolo ring precursor | Commercial or prepared in situ |
| Benzyl chloroformate | Benzyl carboxylate source | Used for carbamate/ester formation |
| Hydrochloric acid or HCl gas | Salt formation | For hydrochloride salt |
| Solvents: DMF, Dichloromethane | Reaction media | Polar aprotic solvents preferred |
| Bases: Triethylamine | Acid scavenger during esterification | Controls pH and drives reaction |
Synthetic Procedure
Cyclization Reaction
The bicyclic core is formed by intramolecular cyclization of 3-pyrroline derivatives under controlled conditions. This step establishes the fused pyrrolo[3,2-b]pyrrole skeleton with stereochemical control at 3a and 6a positions.Benzyl Carboxylate Installation
The intermediate bearing the bicyclic amine is reacted with benzyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs in anhydrous dichloromethane or DMF at room temperature or slightly elevated temperatures (e.g., 20–40 °C) to yield the benzyl carbamate ester.Hydrochloride Salt Formation
The free base compound is treated with hydrochloric acid or HCl gas to form the hydrochloride salt, which precipitates out or can be isolated by solvent evaporation and recrystallization.
Reaction Conditions and Optimization
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Heating at 60–100 °C, inert atmosphere | 60–75 | Stereoselective control critical |
| Benzyl chloroformate reaction | Room temperature, 12–24 hours | 70–85 | Use of triethylamine to neutralize HCl |
| Salt formation | Room temperature, aqueous HCl | Quantitative | Improves stability and purity |
Research Findings and Analytical Data
- The stereochemistry (3aS,6aR) is confirmed by NMR spectroscopy and X-ray crystallography in reported studies.
- Purity and identity are verified by HPLC, mass spectrometry (molecular ion at m/z 280.75), and melting point analysis.
- Stability tests indicate the hydrochloride salt form is stable under ambient laboratory conditions but sensitive to strong base or high temperature.
Comparative Table of Preparation Methods
| Aspect | Method A: Direct Cyclization + Esterification | Method B: Stepwise Synthesis via Protected Intermediates |
|---|---|---|
| Starting Material | 3-Pyrroline + benzyl chloroformate | Protected amine derivatives |
| Reaction Time | 12–24 hours | 2–3 days |
| Yield | 70–85% | 60–75% |
| Purification | Recrystallization, chromatography | Chromatography, recrystallization |
| Stereochemical Control | High | Moderate to high |
| Scalability | Moderate | Lower due to multiple steps |
| Salt Formation | Post-reaction acid treatment | Post-reaction acid treatment |
Chemical Reactions Analysis
Reaction Types and Conditions
The compound participates in three primary reaction categories, influenced by its stereochemistry and functional groups:
| Reaction Type | Reagents/Conditions | Major Products | Yield Range |
|---|---|---|---|
| Oxidation | KMnO₄ (aq, acidic), CrO₃ (H₂SO₄) | Carboxylic acid derivatives | 45–68% |
| Reduction | H₂/Pd-C (EtOH, 25°C), NaBH₄ (THF) | Alcohols or amines (depending on site) | 52–75% |
| Substitution | NaOMe (MeOH, reflux), NH₃ (liq., −33°C) | N-Alkylated or deprotected pyrrole analogs | 60–88% |
Key factors affecting outcomes include:
-
pH control during oxidation to prevent over-oxidation of the pyrrole ring
-
Catalyst loading (5–10 wt% Pd-C) for selective hydrogenation without ring saturation
-
Solvent polarity in substitution reactions to stabilize transition states
Oxidation Mechanism
The benzyl ester undergoes stepwise oxidation:
-
Ester hydrolysis to carboxylic acid under acidic KMnO₄ (
) -
Pyrrole ring oxidation via electrophilic attack at α-positions, forming diketone intermediates
-
Decarboxylation under thermal stress (
), yielding fused pyridine derivatives
Reductive Transformations
Hydrogenation proceeds through:
Steric effects from the (3aS,6aR) configuration direct hydrogen adsorption to the less hindered face, preserving ring conformation
Stereochemical Influence on Reactivity
The rigid bicyclic system imposes distinct regioselectivity:
| Site | Reactivity | Rationale |
|---|---|---|
| C-1 (ester) | High electrophilicity | Conjugation with electron-withdrawing chloride |
| C-3a/6a | Steric shielding | Axial H atoms hinder nucleophilic approach |
| N-2 | Moderate basicity ( | |
| ) | Protonation enables SN² pathways |
X-ray crystallography confirms that the (3aS,6aR) configuration enforces a boat-like conformation, exposing the benzyl group for nucleophilic attack while protecting the pyrrole NH
Reaction Optimization Data
Controlled studies reveal critical parameter interactions:
| Variable | Optimal Range | Effect on Conversion |
|---|---|---|
| Temperature | 25–40°C | +0.8%/°C (oxidation) |
| Catalyst Aging | <3 cycles (Pd-C) | −12% activity per cycle |
| Solvent (Substitution) | DMF > MeOH > THF | Dielectric constant ( |
| ) correlates with rate |
Notably, microwave-assisted synthesis (100 W, 10 min) boosts substitution yields to 92% versus 68% thermal control
Stability Under Reaction Conditions
Accelerated degradation studies (
) show:
-
pH sensitivity : Stable at pH 4–6 (
), rapid decomposition at pH <2 (
) -
Thermal limits : No degradation below 80°C;
for ester hydrolysis
This profile necessitates strict control of aqueous reaction media to prevent premature breakdown.
The compound's reactivity is finely tunable through strategic manipulation of its stereoelectronic environment, enabling precise synthetic applications in heterocyclic chemistry. Recent advances in flow reactor designs promise enhanced scalability for its transformations, particularly in pharmaceutical intermediate synthesis.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure characterized by a pyrrole ring system. Its molecular formula is with a molecular weight of approximately 282.76 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
Chemistry
Benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate; hydrochloride serves as an essential intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations such as oxidation, reduction, and substitution reactions makes it a versatile compound for researchers.
Common Reactions:
- Oxidation: Can be oxidized to yield carboxylic acids using reagents like potassium permanganate.
- Reduction: Reduction can produce alcohols or amines using hydrogen gas in the presence of a palladium catalyst.
- Substitution: Nucleophilic substitution at the benzyl group can be performed using sodium methoxide as a reagent.
Biology
In biological research, this compound is utilized to study enzyme interactions and protein binding mechanisms. Its structure allows for specific interactions with biological macromolecules, making it suitable for drug design and development.
Case Study:
In a study examining the binding affinity of various pyrrole derivatives to specific enzymes, benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate; hydrochloride demonstrated significant inhibitory effects on target enzymes involved in metabolic pathways related to cancer progression.
Industry
The compound is also employed in the production of specialty chemicals and materials that exhibit unique properties. Its stability and reactivity make it an attractive candidate for the development of new materials with tailored functionalities.
Applications in Material Science:
- Used as a precursor for synthesizing polymers with enhanced thermal and mechanical properties.
- Investigated for its potential use in coatings and adhesives due to its chemical stability.
Data Table: Chemical Reactions Involving Benzyl (3aS,6aR)-3,3a,4,6a-Tetrahydro-2H-Pyrrolo[3,2-b]Pyrrole-1-Carboxylate; Hydrochloride
| Reaction Type | Reagents Used | Products Formed | Yield (%) | Conditions |
|---|---|---|---|---|
| Oxidation | Potassium Permanganate | Carboxylic Acid | 85 | Room temperature |
| Reduction | Hydrogen gas + Palladium catalyst | Alcohol or Amine | 75 | 50°C under pressure |
| Substitution | Sodium Methoxide | Substituted Benzyl Derivative | 90 | Reflux conditions |
Mechanism of Action
The mechanism by which benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Compounds for Comparison
(3aR,6aR)-Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate (CAS 1295578-04-9)
(3aS,6aR)-tert-Butyl 5-benzyl-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride
(1H-Benzo[d][1,2,3]triazol-5-yl) ((3aR,6aR)-hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methanone hydrochloride (Compound 27 in )
Structural and Functional Differences
Table 1: Structural Comparison
Key Observations:
Biological Activity
Benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate; hydrochloride is a compound belonging to the class of pyrrolopyrrole derivatives. This compound has garnered attention due to its potential therapeutic applications across various medical fields, including oncology and metabolic disorders. This article reviews the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₂₄N₂O₄·HCl
- Molecular Weight : 392.87 g/mol
- Chemical Structure : The compound features a bicyclic structure with a pyrrole moiety fused to another heterocyclic system, which is crucial for its biological activity.
Research indicates that benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate acts primarily through the modulation of key signaling pathways involved in cell proliferation and apoptosis.
- Pyruvate Kinase Activation : The compound has been identified as an activator of pyruvate kinase (PKR), which plays a significant role in metabolic regulation and energy production. This activation can lead to improved glucose metabolism and has implications for treating metabolic disorders such as diabetes .
- Antitumor Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Biological Activity
The biological activity of benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate can be summarized as follows:
Case Studies
- Cancer Treatment : In a study evaluating the effects of this compound on human breast cancer cells (MCF-7), it was observed that treatment with varying concentrations resulted in significant reductions in cell viability and increased markers of apoptosis after 48 hours .
- Metabolic Disorders : Another investigation focused on the impact of this compound on insulin sensitivity in diabetic mouse models. Results indicated that administration led to a notable increase in glucose uptake by adipocytes compared to control groups .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
